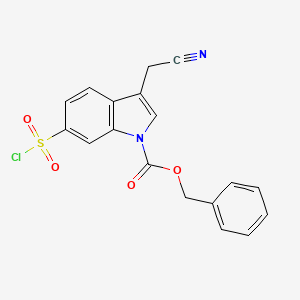

Benzyl 6-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C18H13ClN2O4S |

|---|---|

Molecular Weight |

388.8 g/mol |

IUPAC Name |

benzyl 6-chlorosulfonyl-3-(cyanomethyl)indole-1-carboxylate |

InChI |

InChI=1S/C18H13ClN2O4S/c19-26(23,24)15-6-7-16-14(8-9-20)11-21(17(16)10-15)18(22)25-12-13-4-2-1-3-5-13/h1-7,10-11H,8,12H2 |

InChI Key |

DFFYZZSRDWQJQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C=C(C3=C2C=C(C=C3)S(=O)(=O)Cl)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate typically involves multiple stepsThe chlorosulfonation can be achieved using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation processes, where safety and efficiency are paramount. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the chlorosulfonyl group to a sulfonamide or other derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

Benzyl 6-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: It can be used in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of Benzyl 6-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Reactivity and Functional Group Impact

Chlorosulfonyl vs. Chloro or Mesylate Groups

- Chlorosulfonyl (Target Compound) : Exhibits higher electrophilicity compared to simple chloro substituents (e.g., in 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile ). This group facilitates sulfonylation reactions, critical in drug design for introducing sulfonamide moieties.

- Chloro () : Less reactive under standard conditions, often requiring harsh reagents for substitution.

- Mesylate () : A superior leaving group compared to chloro but less reactive than chlorosulfonyl in nucleophilic aromatic substitution .

Cyanomethyl vs. Nitrile or Ester Groups

- Cyanomethyl (Target Compound): The –CH2CN group offers both steric and electronic effects. It may undergo hydrolysis to carboxylic acids or participate in cyclization reactions.

- Nitrile () : Directly bonded to the indole ring (position 3), nitriles are stable under physiological conditions but can be reduced to amines.

- Methyl Carboxylate () : Esters like methyl 6-chloro-1H-indole-3-carboxylate are prone to hydrolysis, offering a pathway to carboxylic acids .

Structural and Crystallographic Insights

Dihedral Angles and Molecular Conformation

- The title compound’s benzyl carboxylate at position 1 is expected to induce significant steric hindrance, altering the dihedral angle between the indole ring and substituent aryl groups. For comparison:

- The chlorosulfonyl group’s bulk may further increase this angle, affecting molecular packing and solubility.

Intermolecular Interactions

- Weak hydrogen bonding (C–H···N) and π-interactions (C–H···π, Cl···π) stabilize crystal structures in analogs like 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile .

Pharmaceutical Relevance

Data Table: Key Comparisons

Biological Activity

Benzyl 6-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate (CAS Number: 2059999-80-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₈H₁₃ClN₂O₄S

- Molecular Weight : 388.8 g/mol

- Structure : The compound features an indole ring, a chlorosulfonyl group, and a cyanomethyl side chain, which may contribute to its biological activity.

The biological activity of Benzyl 6-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate can be attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the chlorosulfonyl group enhances the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of indole compounds possess cytotoxic effects against cancer cell lines. Benzyl 6-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate may inhibit tumor growth by inducing apoptosis in malignant cells.

- Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial effects. The compound's structural features may enhance its ability to combat bacterial infections by interfering with folic acid synthesis.

- Enzyme Inhibition : Studies have shown that similar indole derivatives can act as inhibitors for various enzymes, including carbonic anhydrase and certain kinases. This suggests potential applications in treating diseases where these enzymes play a crucial role.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Enzyme Inhibition | Inhibits carbonic anhydrase activity |

Research Insights

- Antitumor Research : A study focusing on indole derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting that Benzyl 6-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate could be developed into a chemotherapeutic agent. The mechanism involved the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Studies : The compound was evaluated against multiple bacterial strains, showing promising results in inhibiting growth, which highlights its potential as a new antibiotic candidate .

- Enzymatic Activity : Investigations into enzyme interactions revealed that similar compounds can effectively inhibit key metabolic enzymes, indicating a pathway for therapeutic applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.